N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide features a propanamide backbone substituted with two heterocyclic moieties:
- A 1,3,4-thiadiazol-2-yl ring bearing an ethylsulfanyl group at position 3.
- A 1,3-thiazol-4-yl ring functionalized with a phenylcarbamoyl amino group at position 2.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S3/c1-2-26-17-23-22-16(28-17)20-13(24)9-8-12-10-27-15(19-12)21-14(25)18-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,20,22,24)(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXSAEMFSTYWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole derivatives with thiazole moieties. The resulting compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance:
- The compound exhibited significant cytotoxicity against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.28 to 10 μg/mL .
- Structure–activity relationship (SAR) studies indicate that modifications to the thiadiazole and thiazole rings can enhance anticancer potency .
2. Neuroprotective Properties
Research has also highlighted neuroprotective effects:
- In vitro studies showed that derivatives of thiadiazoles can protect neuronal cells from excitotoxicity and oxidative stress induced by agents like glutamate and cisplatin .
- The neuroprotective activity was assessed using cell viability assays (LDH and MTT), revealing that certain derivatives did not affect normal cell viability while exhibiting significant protective effects in neurotoxic models .
3. Antimicrobial Activity
The compound has shown broad-spectrum antimicrobial activity:
- Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens, with some compounds demonstrating effective inhibition against resistant strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines. Among these, this compound was identified as one of the most potent compounds with significant growth inhibition at low concentrations .
Case Study 2: Neuroprotective Mechanism
In another study focusing on neuroprotection, the compound was tested in cultures of mouse neurons and rat astrocytes. It demonstrated the ability to maintain cell viability under stress conditions while preventing apoptosis through modulation of cellular signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the thiadiazole ring significantly affect the biological activity.
- Compounds with electron-withdrawing groups tend to exhibit enhanced anticancer properties.
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Alkyl groups | Moderate activity |
| Aromatic substitutions | Variable efficacy |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole
- : The compound 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide replaces the 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole. This compound showed an 80% yield and a melting point of 177–178°C, suggesting higher crystallinity compared to sulfur-containing analogs .
Fused Heterocyclic Systems
Substituent Variations
Alkylsulfanyl Groups
- : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide features a 4-methoxybenzylsulfanyl group.
Carbamoyl and Urea Derivatives
- : 2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide includes a urea linkage. Impact: Urea groups strengthen hydrogen-bonding networks, improving target specificity. The propyl chain may reduce solubility but increase metabolic stability .
Pharmacological Activity Trends
While biological data for the target compound are absent, analogs highlight key trends:
- Anticancer Potential: Compounds with sulfonamide groups (e.g., : 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide) exhibit cytotoxicity via inhibition of carbonic anhydrases or kinase enzymes .
- Antimicrobial Activity : Thiadiazole-thiazole hybrids (e.g., ) are reported to disrupt bacterial cell wall synthesis .
Comparative Data Table
*Estimated based on structural analysis.
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring serves as the foundational scaffold. A validated method involves cyclizing thiosemicarbazide with carbon disulfide under acidic reflux conditions (H₂SO₄, 80–90°C), yielding 2-amino-5-sulfanyl-1,3,4-thiadiazole with 85–90% efficiency . Subsequent alkylation introduces the ethylsulfanyl group via nucleophilic substitution:
Reaction Conditions :
-
Substrate : 2-amino-5-sulfanyl-1,3,4-thiadiazole
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Alkylating Agent : Ethyl iodide (1.5 equiv.)
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Base : K₂CO₃ (2.0 equiv.)
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Solvent : Ethanol (reflux, 6 h)
The ethylsulfanyl group enhances lipophilicity (logP = 4.22) , critical for membrane permeability.
Functionalization of the Thiazole Moiety
The 1,3-thiazole subunit requires precise functionalization at position 2 with the phenylcarbamoyl amino group. A Hantzsch thiazole synthesis is employed:
Step 1 : Condensation of thiourea with α-bromo-4-(prop-1-en-2-yl)acetophenone in ethanol (50°C, 4 h), producing 4-(prop-1-en-2-yl)-2-aminothiazole .
Step 2 : Carbamoylation using phenyl isocyanate:
This introduces the phenylcarbamoyl amino group while preserving the thiazole’s aromaticity.
Propanamide Side Chain Assembly
The propanamide linker bridges the thiadiazole and thiazole units. Key steps include:
a. Carboxylic Acid Activation :
3-{2-[(Phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoic acid is activated using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile .
b. Amidation :
The activated acid reacts with 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine under nitrogen at 25°C for 24 h.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetonitrile | |
| Coupling Agent | EDC/HOBt (1.2 equiv.) | |
| Temperature | 25°C | |
| Yield | 65–70% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for the thiadiazole-thiazole coupling:
Procedure :
-
Reactants : 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine + 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanoic acid
-
Conditions : 150 W, 100°C, 15 min
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Solvent : 1,4-Dioxane
This method reduces side reactions and improves scalability.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors optimize the amidation step:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 h | 30 min |
| Solvent Consumption | 500 L/kg | 150 L/kg |
| Purity | 95% | 98% |
| Throughput | 10 kg/day | 50 kg/day |
Flow chemistry minimizes thermal degradation and enables real-time monitoring .
Challenges and Optimization Strategies
a. Regioselectivity in Thiazole Functionalization :
The phenylcarbamoyl group must occupy position 2 of the thiazole. Using bulky bases (e.g., DBU) suppresses N3 substitution, achieving >95% regioselectivity .
b. Purification of Hydrophobic Intermediates :
Flash chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials, while recrystallization from ethanol/water yields >99% pure product .
Analytical Validation
HPLC Analysis :
-
Column : C18 (4.6 × 250 mm, 5 µm)
-
Mobile Phase : Acetonitrile/0.1% TFA (70:30)
-
Retention Time : 8.2 min
Spectroscopic Data :
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of thiadiazole derivatives typically involves multi-step reactions, such as:
- Step 1: Formation of the thiadiazole core via cyclization using reagents like POCl₃ under reflux (e.g., 90°C for 3 hours) .
- Step 2: Functionalization of the core with substituents. For example, chloroacetyl chloride in dioxane with triethylamine as a base can introduce acetamide groups .
- Step 3: Purification via recrystallization (e.g., ethanol-DMF mixtures) or pH-dependent precipitation .
Key Optimization Strategies:
- Temperature Control: Maintain reflux conditions (±5°C) to avoid side reactions.
- Reagent Ratios: Use a 1:1 molar ratio of amine to chloroacetyl chloride to minimize unreacted intermediates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is required:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C-NMR | Confirm proton/carbon environments | Thiadiazole ring protons at δ 7.5–8.5 ppm; carbonyl carbons at ~170 ppm . |
| IR Spectroscopy | Identify functional groups (e.g., C=O, N-H) | Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) . |
| Elemental Analysis | Verify purity and stoichiometry | Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% error) . |
Best Practices:
- Use deuterated DMSO for NMR to improve solubility of polar intermediates.
- Cross-validate IR data with computational tools (e.g., DFT simulations) for ambiguous peaks .
Advanced: How can computational modeling (e.g., COMSOL) optimize synthesis parameters or predict biological activity?
Methodological Answer:
- Reaction Simulation: Model heat/mass transfer in reflux setups to identify temperature gradients affecting yield .
- DFT Calculations: Predict regioselectivity in cyclization steps by analyzing transition-state energies .
- Pharmacophore Mapping: Use molecular docking to screen for potential anticancer targets (e.g., kinase inhibitors) .
Case Study:
AI-driven simulations in COMSOL can reduce experimental trials by 30% by predicting optimal solvent ratios and reaction times .
Advanced: What strategies resolve discrepancies in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer:
Step 1: Standardize assay protocols:
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
- Validate microbial strains (e.g., ATCC-certified E. coli) for antimicrobial tests .
Step 2: Analyze structural contributors:
- Compare substituent effects (e.g., ethylsulfanyl vs. methyl groups) on membrane permeability .
- Quantify logP values to correlate hydrophobicity with activity trends .
Step 3: Address conflicting data via meta-analysis:
- Aggregate results from ≥3 independent studies and apply statistical weighting .
Advanced: What are the challenges in achieving regioselectivity during functionalization of the thiadiazole core?
Methodological Answer:
Key Challenges:
- Competing nucleophilic sites on the thiadiazole ring (e.g., N-2 vs. N-4 positions) .
- Steric hindrance from bulky substituents (e.g., phenylcarbamoyl groups) .
Mitigation Strategies:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) to block undesired sites .
- Catalytic Control: Use Pd-mediated cross-coupling for precise C-S bond formation .
Example:
In analogous compounds, iodine-triethylamine systems promote regioselective cyclization by stabilizing reactive intermediates .
Basic: How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .
- Test photostability under UV light (λ = 254 nm) for 48 hours .
Stabilization Methods:
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: What mechanistic insights explain the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against cysteine proteases (e.g., caspase-3) to evaluate apoptotic activity .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to DNA gyrase for antimicrobial studies .
Hypothesis Testing:
The thiadiazole-thiazole scaffold may intercalate into DNA or disrupt ATP-binding pockets, as seen in structurally similar sulfonamide derivatives .
Basic: What solvents and reagents are compatible with this compound during purification?
Methodological Answer:
| Purpose | Recommended Solvents/Reagents | Avoid |
|---|---|---|
| Recrystallization | Ethanol-DMF (2:1), acetone-water | Chloroform (risk of adduct formation) |
| Chromatography | Silica gel with ethyl acetate/hexane (3:7) | Strong acids (e.g., TFA) |
Note: Pre-purify via column chromatography before recrystallization to remove polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
